Tetrahydrojervine

Description

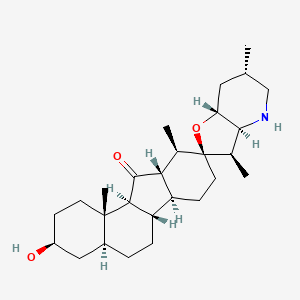

Structure

3D Structure

Properties

CAS No. |

24508-94-9 |

|---|---|

Molecular Formula |

C27H43NO3 |

Molecular Weight |

429.6 g/mol |

IUPAC Name |

(3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,9S,10R,10aS,11aS,11bS)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,10a,11a-tetradecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one |

InChI |

InChI=1S/C27H43NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h14-24,28-29H,5-13H2,1-4H3/t14-,15+,16+,17-,18-,19-,20-,21+,22+,23+,24-,26-,27-/m0/s1 |

InChI Key |

GYVQVIRGEHIFFA-XESBCQQLSA-N |

SMILES |

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5C(=O)C4C3C)C)O)C)NC1 |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC[C@H]6C[C@H](CC[C@@]6([C@H]5C(=O)[C@@H]4[C@H]3C)C)O)C)NC1 |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5C(=O)C4C3C)C)O)C)NC1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tetrahydrojervine; |

Origin of Product |

United States |

Isolation and Advanced Structural Characterization of Tetrahydrojervine

Chromatographic Techniques for Complex Alkaloid Mixture Separation

The separation of complex alkaloid mixtures, such as those found in Veratrum californicum, is typically achieved through various chromatographic techniques. These methods are essential for isolating individual compounds from the intricate natural matrix for subsequent characterization.

Liquid Chromatography–Mass Spectrometry (LC-MS) for Detection and Proposed Identification

Liquid Chromatography–Mass Spectrometry (LC-MS) is a powerful analytical technique widely employed for the detection and proposed identification of alkaloids like Tetrahydrojervine in complex natural extracts. Recent inspections of ethanolic extracts from Veratrum californicum root and rhizome using LC-MS have led to the detection of this compound, alongside other alkaloids such as verazine (B227647), etioline, and dihydrojervine. mdpi.comacs.orgsemanticscholar.orgboisestate.edumdpi.com

In LC-MS analysis, high-pressure liquid chromatography (HPLC) is used to separate the various components of the extract based on their differential interactions with a stationary phase and a mobile phase. acs.orgsemanticscholar.org The separated compounds then enter a mass spectrometer, which determines their mass-to-charge ratio (m/z) and provides information about their molecular weight and potential molecular formula. acs.org For instance, ultra-high resolution Quadrupole Time of Flight (QTOF) instruments with electrospray ionization (ESI) in positive ion mode are utilized for alkaloid identification in Veratrum californicum extracts. acs.org The molecular formula of this compound has been determined as CHNO, with an exact mass of 429.32 and a molecular weight of 429.640. ebiohippo.commedkoo.combiozol.de

Table 1: Proposed Molecular Information for this compound

| Property | Value | Source(s) |

| Molecular Formula | CHNO | ebiohippo.commedkoo.combiozol.de |

| Exact Mass (Da) | 429.32 | medkoo.com |

| Molecular Weight ( g/mol ) | 429.640 | medkoo.combiozol.de |

| CAS Number | 24508-94-9 | ebiohippo.commedkoo.combiozol.deevitachem.commybiosource.com |

Advanced Spectroscopic Methods for Definitive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the complete structure of organic molecules. It provides detailed information about the carbon-hydrogen framework and the functional groups present in a compound by analyzing the magnetic properties of atomic nuclei, primarily protons (H) and carbon-13 (C). For steroidal alkaloids, NMR spectroscopy, including 1D (H, C-JMOD) and 2D (H-H-COSY, HSQC, HMBC, NOESY) NMR spectra, is routinely used to elucidate their structures. [12 from previous turn] While NMR is a standard method for characterizing Veratrum alkaloids, specific detailed NMR chemical shift assignments or spectra solely for this compound were not explicitly detailed in the provided search results.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Beyond its role in LC-MS for detection, standalone Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is crucial for precise molecular formula determination. [5 from previous turn] The molecular ion peak (M) in a mass spectrum directly corresponds to the molecular weight of the compound. [8 from previous turn] For this compound, its molecular formula has been established as CHNO with an exact mass of 429.32. ebiohippo.commedkoo.combiozol.de

Furthermore, MS provides valuable insights into the compound's structure through fragmentation analysis. When molecules are bombarded with electrons in the mass spectrometer, they break into smaller, charged fragments, each with a unique m/z value. [7 from previous turn] The pattern of these fragment ions can be interpreted to deduce structural features and connectivity within the molecule. While the general principles of fragmentation analysis are well-understood and applied to steroidal alkaloids, specific detailed fragmentation patterns for this compound were not provided in the search results.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is considered the definitive method for determining the absolute configuration and solid-state structure of crystalline compounds. [5 from previous turn, 9 from previous turn, 14 from previous turn] This technique involves growing a high-quality crystal of the compound and then bombarding it with X-rays. [9 from previous turn, 14 from previous turn] The diffraction pattern produced by the interaction of X-rays with the crystal lattice allows crystallographers to construct a three-dimensional map of the electron density, revealing the precise positions of atoms, bond lengths, and angles. [9 from previous turn, 14 from previous turn] This provides unambiguous structural information, including stereochemistry.

Earlier hydrogenation studies on jervine (B191634), a related steroidal alkaloid, led to the formation of this compound. [12 from previous turn] There are indications that X-ray diffraction analysis has been applied to this compound or its derivatives, for instance, in studies involving cis(α, α)-addition. [5 from previous turn] However, specific detailed crystallographic data, such as unit cell parameters or atomic coordinates for this compound, were not available in the provided search results.

Biosynthesis and Metabolic Pathways of Tetrahydrojervine

Elucidation of Steroidal Alkaloid Biosynthesis in Veratrum Species

The biosynthesis of steroidal alkaloids in Veratrum species originates from cholesterol, serving as a common precursor for various types of these compounds, including solanidine, verazine (B227647), veratramine, jervine (B191634), and cevanine alkaloids. [P1_1, P1_8, P1_9] Early investigations into the pathway in Veratrum californicum have focused on the formation of cyclopamine (B1684311), a jervine-type alkaloid. These studies have successfully identified key enzymatic steps leading to the production of verazine, an important intermediate. [P1_1, P1_2, P1_7, P1_21]

Despite these advancements, the complete biosynthetic pathways for many of the structurally complex Veratrum alkaloids, particularly the downstream enzymatic transformations, remain incompletely understood. [P1_23, P1_24, P1_34] Research indicates that cyclopamine can serve as a precursor in the biosynthesis of jervine. [P1_3, P1_8]

Proposed Enzymatic Steps in Tetrahydrojervine Biosynthesis

The initial transformations from cholesterol to verazine, a predicted precursor to cyclopamine, involve a series of enzymatic reactions. Four key enzymes have been identified and functionally confirmed in Veratrum californicum:

CYP90B27 (cholesterol 22-hydroxylase): Catalyzes the hydroxylation of cholesterol at the C-22 position. [P1_1, P1_2]

CYP94N1 (22-hydroxycholesterol 26-hydroxylase/oxidase): Involved in hydroxylation/oxidation at the C-26 position of 22-hydroxycholesterol. [P1_1, P1_2]

GABAT1 (22-hydroxycholesterol-26-al transaminase): Transfers an amino group from γ-aminobutyric acid to the C-26-aldehyde, forming 22-hydroxy-26-aminocholesterol. [P1_1, P1_2]

CYP90G1 (22-hydroxy-26-aminocholesterol 22-oxidase): Further processes 22-hydroxy-26-aminocholesterol to yield verazine. [P1_1, P1_2]

These enzymes collectively catalyze the first six steps in the biosynthesis of steroid alkaloids, leading to verazine. [P1_1]

While specific enzymatic steps directly leading to this compound are not extensively detailed in the current literature, it is understood that jervine-type alkaloids, including this compound, are derived from these initial intermediates. Given that this compound is a reduced form of jervine, the pathway likely involves reduction reactions. Studies on jervine biosynthesis in Veratrum nigrum have proposed the involvement of enzymes from the short-chain dehydrogenases/reductases (SDR) family, associated with reduction reactions in Veratrum steroidal alkaloid (VSA) biosynthesis. [P1_3, P1_22, P1_24, P2_24, P2_25] Additionally, transcripts encoding hydroxylases active at C-11 and C-16 positions have been identified in the later stages of jervine biosynthesis. [P1_3, P1_22, P2_24, P2_25]

The proposed early enzymatic steps are summarized in the table below:

| Enzyme | Function | Substrate (Example) | Product (Example) | Source Organism |

| CYP90B27 | Cholesterol 22-hydroxylase | Cholesterol | 22-hydroxycholesterol | Veratrum californicum |

| CYP94N1 | 22-hydroxycholesterol 26-hydroxylase/oxidase | 22-hydroxycholesterol | 22-hydroxycholesterol-26-al | Veratrum californicum |

| GABAT1 | 22-hydroxycholesterol-26-al transaminase | 22-hydroxycholesterol-26-al | 22-hydroxy-26-aminocholesterol | Veratrum californicum |

| CYP90G1 | 22-hydroxy-26-aminocholesterol 22-oxidase | 22-hydroxy-26-aminocholesterol | Verazine | Veratrum californicum |

Transcriptomic and Metabolomic Profiling for Pathway Gene Identification

Transcriptomic and metabolomic profiling have proven instrumental in identifying candidate genes and metabolites involved in the biosynthesis of steroidal alkaloids in Veratrum species. Such studies have been conducted on Veratrum mengtzeanum and Veratrum nigrum. [P1_4, P1_12, P1_18, P1_22, P1_23, P1_24, P1_32]

In Veratrum nigrum, next-generation sequencing, including representational difference analysis (RDA), has been applied to identify candidate genes for jervine biosynthesis. This research proposed transcripts encoding enzymes involved in C-22, C-26, C-11, and C-16 hydroxylation, as well as transamination at C-26 and reduction of heterocycles. [P1_3, P1_22, P2_24, P2_25] Notably, enzymes from the short-chain dehydrogenases/reductases (SDR) family have been associated with the reduction reactions crucial for VSA biosynthesis. [P1_3, P1_22, P2_24, P2_25]

Comparative transcriptome analysis between Veratrum maackii and Veratrum nigrum revealed 235 differentially expressed unigenes potentially involved in steroidal alkaloid synthesis, with higher expression levels observed in the roots compared to leaves. [P1_23, P1_24] Metabolome analysis of Veratrum mengtzeanum identified 74 significantly accumulated metabolites, with 18 alkaloids highly concentrated in the roots. [P1_4, P1_12, P1_18, P1_32] Various transcription factor families, including AP2/ERF, GRAS, NAC, bHLH, MYB-related, C3H, FARI, WRKY, HB-HD-ZIP, C2H2, and bZIP, have been implicated in regulating alkaloid and steroidal alkaloid synthesis in Veratrum mengtzeanum. [P1_4, P1_12, P1_18, P1_32]

Heterologous Biosynthesis of Related Steroidal Alkaloids and Potential for this compound Production

The successful heterologous biosynthesis of early pathway intermediates demonstrates the potential for producing Veratrum steroidal alkaloids outside their natural plant sources. For instance, refactoring candidate genes in Sf9 insect cells has enabled the production of verazine from cholesterol. [P1_1, P1_7, P1_21]

Advances in synthetic biology and metabolic engineering offer promising avenues for the sustainable production of plant secondary metabolites, including Veratrum alkaloids. Genetic transformation techniques have been developed for Veratrum dahuricum to enhance the synthesis of cyclopamine, jervine, and veratramine. [P1_3] The gradual reconstruction of plant metabolic pathways in microbial hosts is a developing strategy for producing high-value secondary metabolites. [P1_3]

Furthermore, significant progress has been made in the chemical synthesis of Veratrum steroidal alkaloids, including cyclopamine and jervine, often employing convergent synthetic approaches. [P1_5, P1_9, P1_10, P1_29, P1_30, P1_31, P1_33] While not direct biosynthesis, these chemical synthesis efforts highlight the feasibility of producing these complex molecules and their derivatives, such as this compound, through engineered systems.

Chemical Synthesis and Semisynthesis of Tetrahydrojervine and Its Analogs

Strategies for Total Synthesis of Veratrum Steroidal Alkaloids

The total synthesis of Veratrum steroidal alkaloids, a family to which tetrahydrojervine belongs, often involves the construction of their characteristic C-nor-D-homo steroidal skeleton cdnsciencepub.comacs.org. Early synthetic efforts focused on developing pathways to access key intermediates, such as C18-functionalized C-nor-D-homo steroid derivatives, which are valuable precursors for the total synthesis of various Veratrum alkaloids nih.govacs.org.

More recent advancements in the total synthesis of these complex natural products have employed sophisticated strategies. For instance, a new synthetic pathway for Veratrum alkaloids involves constructing a hexacyclic carbon skeleton through a stereoselective intramolecular Diels-Alder reaction, followed by radical cyclization figshare.comdp.tech. This approach has been successfully applied to the total synthesis of highly oxidized Veratrum alkaloids like (-)-zygadenine, (-)-germine, and (-)-protoverine, utilizing meticulously designed sequences of redox manipulations and late-stage neighboring-group participation strategies dp.tech.

Historically, total syntheses of jervine (B191634), a direct precursor to this compound, have been reported. For example, a formal total synthesis of jervine was achieved in 47 steps, tracing back to Hagemann's ester acs.org. These total synthetic routes are often characterized by their length and complexity, reflecting the challenging nature of these polycyclic structures.

Semisynthetic Approaches from Precursor Alkaloids (e.g., Jervine)

Given the structural complexity and the presence of natural precursor alkaloids, semisynthetic approaches offer a more direct route to this compound and its derivatives. Jervine (PubChem CID: 6857), a natural steroidal alkaloid isolated from Veratrum californicum and Veratrum nigrum, serves as a primary precursor for the semisynthesis of this compound nih.govmedchemexpress.com.

The conversion of jervine to this compound (PubChem CID: 104764) typically involves the reduction of the C11 ketone and the saturation of the double bond in jervine's structure nih.gov. This reduction step is critical for altering the compound's biological activity; for example, the reduction of jervine to this compound has been shown to further decrease its activity as a Hedgehog (Hh) pathway inhibitor compared to jervine itself nih.gov.

Semisynthetic modifications of jervine and related Veratrum alkaloids are often undertaken to explore structure-activity relationships (SAR) and to develop compounds with improved pharmacological profiles researchgate.net. These approaches leverage the readily available natural scaffolds for targeted chemical modifications.

Design and Synthesis of this compound Derivatives for Pharmacological Studies

The design and synthesis of this compound derivatives are driven by the aim to elucidate their structure-activity relationships and to identify compounds with enhanced or novel pharmacological properties Current time information in Bangalore, IN.frontiersin.org. While this compound itself has been noted for its reduced activity in certain pathways compared to its precursor jervine, modifications to its steroidal skeleton can lead to compounds with different biological effects nih.gov.

Research in this area often involves systematic chemical modifications to various positions on the this compound scaffold. For instance, studies on cyclopamine (B1684311) (PubChem CID: 6439608), a related Veratrum alkaloid, have shown that modifications at the 3-position or substitutions on the secondary amine in ring F can significantly impact inhibitory activity nih.gov. Although specific detailed research findings for this compound derivatives are less extensively documented in the initial search results compared to other Veratrum alkaloids like cyclopamine, the general principles of derivative synthesis apply. The goal is to create a library of analogs to probe the molecular interactions and identify key structural features responsible for biological activity.

An example of a general approach to designing derivatives for pharmacological studies is the synthesis of fluorinated tetrahydrouridine (B1681287) derivatives, which were evaluated as inhibitors of cytidine (B196190) deaminase nih.gov. This highlights the use of specific chemical modifications (e.g., fluorination) to influence properties like stability and pharmacokinetics, a strategy applicable to this compound derivatives as well nih.gov.

Application of Modern Synthetic Methodologies in Analog Development

Modern synthetic methodologies play a crucial role in the efficient and selective development of this compound analogs and other complex steroidal natural products researchgate.netnih.gov. These methodologies enable the precise construction of intricate molecular architectures and the introduction of diverse functionalities.

Key modern synthetic strategies applicable to the development of Veratrum alkaloid analogs include:

Stereoselective reactions : Given the numerous stereocenters in Veratrum alkaloids, stereoselective transformations, such as intramolecular Diels-Alder reactions, are essential for controlling the desired stereochemistry figshare.comdp.tech.

C-H functionalization : This emerging methodology allows for the direct functionalization of C-H bonds, offering more streamlined and efficient routes to complex molecules by bypassing traditional multi-step syntheses researchgate.netacs.org.

Redox manipulations : Precisely controlled redox reactions are vital for installing complex oxidation states characteristic of highly oxygenated Veratrum alkaloids dp.techresearchgate.net.

Catalysis : The use of various catalysts, including transition metal catalysis (e.g., Pd-catalyzed reactions) and organocatalysis, improves reaction efficiency, selectivity, and sustainability in the synthesis of drug-like molecules frontiersin.orgnih.gov.

Enabling technologies : Technologies such as continuous flow chemistry and electrosynthesis, along with computational chemistry and AI, are increasingly being integrated into synthetic routes to accelerate drug discovery and optimize synthetic processes researchgate.netnih.gov.

These advanced methodologies facilitate the rapid generation of diverse analog libraries, enabling comprehensive structure-activity relationship studies and the identification of promising candidates for further pharmacological evaluation.

Molecular Mechanisms of Action of Tetrahydrojervine

Investigation of Hedgehog (Hh) Signaling Pathway Modulation

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Inappropriate activation of this pathway is implicated in the formation of various cancers. The primary mechanism of Hh pathway inhibition by steroidal alkaloids like Tetrahydrojervine involves the disruption of the signal transducer Smoothened (Smo). In the absence of a Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo activity. When the Hh ligand binds to Ptch, this inhibition is lifted, allowing Smo to activate downstream Gli transcription factors, which in turn up-regulate genes that promote cell proliferation.

This compound acts as an antagonist to this pathway. Research indicates that the reduction of the C-5, C-6 and C-12, C-13 double bonds in jervine (B191634) to produce this compound results in a compound that is a weaker inhibitor of the Hh pathway. researchgate.net

The key molecular target for Veratrum alkaloids within the Hh pathway is the seven-transmembrane protein Smoothened (Smo). researchgate.net Like its precursor jervine and the well-studied teratogen cyclopamine (B1684311), this compound is understood to exert its inhibitory effects by binding directly to the Smoothened protein. This binding event prevents Smo from transducing the signal downstream, even when it is released from inhibition by Ptch. This inactivation of Smo effectively shuts down the entire signaling cascade, preventing the activation of Gli transcription factors and the subsequent expression of Hh target genes.

While both jervine and this compound inhibit the Hedgehog pathway, their potencies differ significantly. The structural change from jervine—specifically, the reduction of two double bonds—leads to a marked decrease in biological activity. researchgate.net In vitro studies have demonstrated that this compound is approximately threefold weaker than jervine at inhibiting Hedgehog signaling. researchgate.net This reduction in potency is also observed in its teratogenic effects. researchgate.net

| Compound | Relative Inhibitory Activity on Hh Pathway |

|---|---|

| Jervine | Baseline |

| This compound | ~3-fold weaker than Jervine researchgate.net |

Cellular and Molecular Targets Identification

The primary and most well-characterized molecular target of this compound is the Smoothened (Smo) protein. The inhibitory action of this class of steroidal alkaloids is centered on their ability to bind to Smo and prevent the conformational changes necessary for its activation. While other Veratrum alkaloids have been studied for potential off-target effects, the core mechanism for Hh pathway inhibition by this compound is attributed to its interaction with Smo. There is currently no significant evidence in the scientific literature to suggest other primary molecular targets for this compound.

In Vitro Mechanistic Studies in Relevant Biological Systems

The mechanistic action and relative potency of this compound have been elucidated through in vitro assays. One key experimental system involves the use of rat embryo explants, which can be cultured and exposed to Sonic hedgehog (Shh) protein to induce developmental signaling. In this system, the induction of floor plate markers like hepatocyte nuclear factor-3 (HNF-3) serves as a quantitative measure of Shh pathway activity.

Studies using this explant assay have shown that this compound is less potent than its parent compound. At a concentration of 240 nM, this compound produced a 43% inhibition of HNF-3 induction, demonstrating its ability to interfere with the signaling cascade. researchgate.net In contrast, jervine achieves a much higher level of inhibition (90%) at the same concentration, quantitatively confirming that this compound is a significantly weaker antagonist of the Hedgehog pathway. researchgate.net

Computational Modeling for Ligand-Receptor Binding and Molecular Dynamics

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for investigating the specific interactions between a ligand and its receptor at an atomic level. These studies can predict binding modes, calculate binding affinities, and analyze the stability of the ligand-receptor complex. For many Hedgehog pathway inhibitors, computational models have been used to explore their binding within the pocket of the Smoothened protein.

However, dedicated computational modeling, molecular docking, or molecular dynamics simulation studies specifically for this compound are not extensively available in the reviewed scientific literature. While the general mechanism is understood by analogy to more potent and widely studied compounds like cyclopamine and jervine, detailed computational analyses elucidating the precise binding orientation, key amino acid interactions, and the thermodynamic profile of the this compound-Smo complex have not been extensively reported.

Structure Activity Relationship Sar Investigations of Tetrahydrojervine Derivatives

Correlating Structural Features with Biological Activity in Hh Pathway Antagonism

The biological activity of Veratrum alkaloids, including jervine (B191634) and its derivatives, is primarily mediated through their interaction with the Smoothened (Smo) protein, a key component of the Hedgehog (Hh) signaling pathway. The Hh pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers nih.gov.

Jervine, a steroidal alkaloid, functions as an antagonist of the Hh pathway by binding to and inhibiting Smo nih.gov. This inhibition prevents the activation of Gli transcription factors, thereby suppressing the transcription of Hh target genes nih.gov. Studies have shown that the reduction of jervine to tetrahydrojervine leads to a decrease in its inhibitory activity against the Hh pathway, specifically by approximately 3-fold. This suggests that the structural differences between jervine and this compound, particularly the saturation of certain bonds, significantly impact their ability to antagonize Smo. The precise structural features responsible for this reduction in activity are a key focus of SAR investigations.

Systematic Chemical Modification and Activity Assessment of this compound Analogs

Systematic chemical modification of natural products like this compound is a fundamental approach in drug discovery to elucidate SAR and optimize biological activity. While specific detailed systematic modification studies solely focused on this compound analogs are less extensively documented compared to its parent compound jervine or cyclopamine (B1684311), the principles derived from related Veratrum alkaloids are highly relevant.

For instance, modifications of cyclopamine, another potent Hh pathway antagonist from Veratrum species, have revealed critical structural determinants for activity. For cyclopamine, modifications at the 3-position, such as the addition of a carbamate (B1207046) group or oxidation of the hydroxyl group, have been shown to impact activity. For example, oxidation of the hydroxyl group at the 3-position in N-substituted cyclopamine derivatives improved activity by 2-fold. Such insights from cyclopamine SAR studies provide a framework for understanding how similar modifications might affect the activity of this compound. The reduction of jervine to this compound involves the saturation of double bonds, which can alter the molecule's conformation, lipophilicity, and interaction with the Smo binding site, thereby affecting its potency.

Further systematic modifications of this compound could involve:

Modifications to the steroidal backbone: Alterations in the saturation levels, introduction of new functional groups, or changes in stereochemistry could impact binding affinity to Smo.

Modifications to the nitrogen-containing ring: The nature and substitution pattern of the nitrogenous ring are often crucial for alkaloid activity.

Introduction of various substituents: Exploring different substituents at key positions could lead to improved potency, selectivity, or pharmacokinetic properties.

Table 1 illustrates a hypothetical representation of how systematic modifications and their impact on Hh pathway antagonism might be documented in SAR studies.

| Compound | Structural Modification | Hh Pathway Antagonism (Relative Activity) | Key Structural Insight |

| Jervine | Parent Compound | 1.0 | Baseline activity |

| This compound | Reduction of specific double bonds | ~0.3 (3-fold decrease) | Saturation reduces potency |

| Analog A | (Hypothetical) | 0.5 | Example of moderate activity |

| Analog B | (Hypothetical) | 1.5 | Example of improved activity |

Comparative SAR Analysis with Other Veratrum Alkaloids (e.g., Cyclopamine, Jervine)

Comparative SAR analysis among Veratrum alkaloids like this compound, jervine, and cyclopamine provides valuable insights into the structural requirements for Hh pathway inhibition. All three are steroidal alkaloids that act as Smo antagonists nih.gov.

Jervine (PubChem CID: 10098): Jervine is a well-established Hh pathway inhibitor. Its mechanism involves direct binding to Smo, thereby blocking its activation nih.gov.

Cyclopamine (PubChem CID: 442972): Cyclopamine is considered a prototype Hh pathway inhibitor and has been extensively studied. It inactivates Smo by binding to its heptahelical bundle. Cyclopamine's potency and its role in inducing teratogenic effects highlight the critical nature of Hh pathway modulation.

This compound: As noted, the reduction of jervine to this compound results in a 3-fold decrease in Hh pathway inhibitory activity. This suggests that the specific double bonds present in jervine, which are absent in this compound due to saturation, are important for optimal interaction with the Smo receptor. The presence of these unsaturations might contribute to a more favorable conformation or specific molecular interactions crucial for potent antagonism.

The structural differences, particularly in the saturation levels and the arrangement of rings, between these alkaloids are key to their varying potencies. While all originate from the Veratrum genus and target Smo, subtle differences in their rigid steroidal frameworks and functional groups dictate their precise binding modes and, consequently, their biological activities.

Application of Cheminformatics and QSAR in this compound Research

Cheminformatics can be used to:

Manage and analyze chemical data: Organize large datasets of this compound derivatives and related Veratrum alkaloids, including their structural features and biological activities.

Identify structural patterns: Discover common substructures or motifs associated with Hh pathway antagonism.

Virtual screening: Identify potential novel this compound analogs with desired activity profiles from large chemical libraries.

QSAR models can be developed to:

Predict biological activity: Forecast the Hh pathway antagonistic activity of newly designed or synthesized this compound derivatives based on their molecular descriptors (e.g., electronic, steric, and hydrophobic properties).

Elucidate mechanisms of action: Gain insights into which molecular properties are most critical for activity, thereby guiding rational drug design. For instance, a QSAR model might reveal that a specific hydrophobic interaction or hydrogen bond donor/acceptor is crucial for potent Smo binding.

Optimize lead compounds: Systematically modify this compound's structure to enhance potency, selectivity, and drug-like properties.

The integration of cheminformatics and QSAR with experimental SAR investigations can provide a more comprehensive understanding of how structural changes in this compound derivatives influence their Hh pathway antagonistic activity, facilitating the design of more potent and selective therapeutic agents.

Advanced Research Perspectives and Future Directions for Tetrahydrojervine Studies

Unraveling Complete Biosynthetic Networks

The complete biosynthetic networks for many Veratrum-type steroidal alkaloids (VSAs), including jervine (B191634), are not yet fully elucidated at the molecular and genetic levels. Cholesterol is considered a common precursor for the biosynthesis of steroidal alkaloids. Research indicates the involvement of various enzyme classes in the biosynthesis of VSAs. For instance, farnesyl pyrophosphate synthase (FPS) plays a critical role in generating farnesyl pyrophosphate (FPP), a key substrate for steroidal alkaloid biosynthesis. Cytochrome P450 enzymes, such as CYP90B27, are implicated in hydroxylation steps, for example, the 22-hydroxylation of cholesterol, which is likely an initial step in steroid alkaloid biosynthesis in Veratrum californicum. Other enzymes like GABAT2 transaminase and members of the short-chain dehydrogenases/reductases (SDR) family have also been identified as candidate genes involved in jervine biosynthesis.

Studies employing techniques such as next-generation sequencing and representational difference analysis (RDA) have been instrumental in identifying candidate genes involved in VSA biosynthesis in plants like Veratrum nigrum. While the early stages of jervine biosynthesis leading to cycloartenol (B190886) and cholesterol are relatively well-understood, the subsequent transformations to compounds like solanidine, a parent compound of VSAs, remain largely unknown. Future research endeavors will focus on the comprehensive characterization of these unknown enzymes and the precise elucidation of the entire biosynthetic pathway for Tetrahydrojervine. A deeper understanding of these networks is expected to accelerate the implementation of biotechnological methods for VSA biosynthesis, potentially enabling sustainable and efficient production.

Comprehensive Molecular and Cellular Pharmacological Profiling

While detailed pharmacological profiling specifically for this compound is limited in current literature, its structural similarity to other Veratrum alkaloids suggests potential biological activities. Jervine, a closely related steroidal alkaloid, is recognized as a teratogen and an inhibitor of the Sonic hedgehog (Shh) signaling pathway. Aberrant activation of the Shh pathway is strongly associated with the proliferation of over 20 types of cancers, including basal cell carcinoma, prostate, and colon cancers nih.gov. Jervine has also demonstrated antifungal potential by targeting enzymes involved in β-1,6-glucan biosynthesis, specifically Kre6 and Skn1. Other Veratrum alkaloids have shown promise as anticancer agents, inhibiting the growth and migration of prostate cancer cells.

Future research on this compound should prioritize comprehensive molecular and cellular pharmacological profiling to identify its specific biological targets and mechanisms of action. This would involve rigorous in vitro and in vivo studies to determine its precise effects on cellular pathways and its potential therapeutic applications. Techniques such as high-throughput screening, molecular modeling, and pharmacophore analysis could be employed to gain a deeper understanding of its interactions with biological systems. Such profiling is crucial for assessing its therapeutic potential and differentiating its activities from those of other Veratrum alkaloids.

Development of Targeted Synthetic Methodologies for Novel Analogs

The chemical synthesis of Veratrum steroidal alkaloids, including those structurally related to this compound, presents significant challenges due to their intricate C-nor-D-homo steroid skeleton and complex fused ring systems, often featuring a spirocyclic tetrahydrofuran (B95107) linked to a piperidine (B6355638) ring. Traditional synthetic routes for compounds like jervine and cyclopamine (B1684311) can be lengthy and inefficient, involving numerous steps.

Recent advancements in synthetic chemistry have focused on developing more efficient and convergent approaches for these complex natural products. For instance, a pioneering synthesis of jervine by Masamune and Johnson, and subsequent improvements, provided formal routes to cyclopamine. More recent strategies involve de novo syntheses that aim to access new chemical space and enable the preparation of analogs for structure-activity relationship (SAR) studies. The development of targeted synthetic methodologies for this compound and its novel analogs is a critical future direction. This would allow for the systematic modification of its structure to improve potency, selectivity, and stability, or to explore new biological activities. Furthermore, synthetic biology approaches, such as combinatorial biosynthesis and mutasynthesis, offer promising avenues for generating "unnatural" natural products with diversified structures, potentially overcoming limitations of traditional chemical synthesis.

Integration of Multi-Omics Data for Systems Biology Understanding

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics, and phenomics) is transforming natural product research by providing a holistic understanding of biological systems. This approach allows for the comprehensive analysis of molecular interactions and biological effects, facilitating the discovery of natural product targets and the elucidation of complex biochemical pathways. Systems biology, by unraveling intricate networks of genes, proteins, and metabolites, can provide insights into the production and function of bioactive compounds, and even aid in activating silent gene clusters for enhanced natural product biosynthesis.

For this compound, the future involves applying these integrated multi-omics strategies to Veratrum species that produce it. This would entail combining genomic data to understand genetic variations and evolutionary aspects, transcriptomic data to explore dynamic changes in gene expression related to its biosynthesis, and metabolomic data to identify and quantify the compound and its precursors or derivatives. Such an integrated approach, coupled with advanced bioinformatics and computational tools, will enable a systems-level understanding of this compound's biosynthesis, its regulation within the plant, and its interactions within biological systems. This comprehensive understanding is crucial for optimizing its production and exploring its full therapeutic potential.

Q & A

Q. How to resolve discrepancies between computational predictions and experimental data for this compound’s targets?

- Methodological Answer : Re-evaluate docking parameters (e.g., grid box size, flexibility of binding pockets) using cryo-EM or mutagenesis data. Validate in silico predictions with surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff). Discrepancies may indicate allosteric modulation, warranting further electrophysiological profiling .

Data Reporting & Replication

Q. What metadata is essential for publishing reproducible this compound research?

- Methodological Answer : Include raw spectral data (NMR, MS) in supplementary information, annotated with acquisition parameters (e.g., solvent, temperature). For biological assays, provide raw fluorescence/absorbance values and analysis scripts (R/Python). Deposit crystallographic data in the Cambridge Structural Database (CSD) with assigned accession numbers .

Q. How to design a collaborative study on this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Define shared protocols for synthetic chemistry (e.g., reaction monitoring via TLC/HPLC) and bioassays. Use electronic lab notebooks (ELNs) with version control (e.g., LabArchives) to track modifications. Assign roles for synthesis, characterization, and data analysis to prevent overlap. Regular inter-lab audits ensure protocol adherence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.